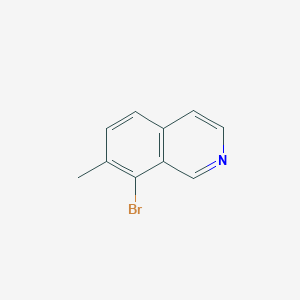

8-Bromo-7-methylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-7-methylisoquinoline is a brominated isoquinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the isoquinoline scaffold can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential for further functionalization 10.

Synthesis Analysis

The synthesis of brominated isoquinoline derivatives can be achieved through various methods. For instance, 7-bromo-5,8-dimethylisoquinoline is synthesized by bromination of 5,8-dimethylisoquinoline, which itself is obtained from p-xylene . Similarly, 8-methylquinoline-5-carboxylic acid is prepared via the Skraup reaction or by hydrolysis of its cyano derivative, which is synthesized from 5-bromo-8-methylquinoline10. The synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium . These methods highlight the versatility of brominated isoquinolines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated isoquinolines is characterized by the presence of a bromine atom, which can influence the molecule's electronic properties and reactivity. For example, the structure of 7-bromoquinolin-8-ol has been established to have bromination at the 7-position, with intermolecular and weak intramolecular hydrogen bonds observed in the solid state . The presence of substituents on the isoquinoline nucleus, such as bromine, can also affect the molecule's conformation and intermolecular interactions.

Chemical Reactions Analysis

Brominated isoquinolines participate in various chemical reactions, which can be utilized for the synthesis of more complex molecules. For instance, 7-bromo-5,8-dimethylisoquinoline can undergo nucleophilic substitution reactions to yield amino derivatives . The bromine atom in these compounds can act as a good leaving group, facilitating further chemical transformations. Additionally, the brominated hydroxyquinoline has been used as a photolabile protecting group, demonstrating its utility in photochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-7-methylisoquinoline and related compounds are influenced by the presence of the bromine atom. Bromination can increase the density and molecular weight of the compound, as well as affect its solubility and boiling point. The electronic properties, such as the dipole moment and electron affinity, are also altered due to the electronegative nature of bromine. These changes can have significant implications for the compound's biological activity and pharmacokinetics 10.

Scientific Research Applications

Photolabile Protecting Groups for Biomolecules

8-Bromo-7-hydroxyquinoline (BHQ) derivatives have been explored as efficient photolabile protecting groups. These compounds are useful in the controlled release of bioactive molecules, such as neurotransmitters and drugs, upon light exposure. BHQ is particularly notable for its efficiency in two-photon excitation (2PE) photolysis, allowing for targeted activation within biological tissues with minimal damage. This characteristic makes BHQ derivatives valuable tools in neurophysiological research and cell biology for the precise manipulation of biological functions through light (Zhu et al., 2006).

Synthesis and Structural Studies

The synthesis of bromo-isoquinoline derivatives, including 8-Bromo-7-methylisoquinoline, involves methodologies that allow for the development of various isoquinoline compounds. These synthetic approaches enable the exploration of novel structures and their potential applications in medicinal chemistry and material science. For example, the Jackson modification of the Pomeranz-Fritsch ring synthesis has been employed to produce bromo-methoxyisoquinolines, suggesting a versatile route for generating isoquinoline derivatives with specific functionalizations (Armengol et al., 2000).

Novel Compounds with Biological Activities

Research has also focused on creating new compounds derived from isoquinoline structures for biological applications. These efforts aim to explore the therapeutic potential of isoquinoline derivatives across various biomedical domains. Notably, the modification of 8-hydroxyquinoline derivatives has led to the development of compounds with promising anticorrosive properties for mild steel in acidic conditions, indicating the chemical versatility and applicability of isoquinoline derivatives beyond traditional biological contexts (Rbaa et al., 2020).

Anticancer and Antibacterial Agents

Isoquinoline derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. These studies have led to the identification of compounds with significant bioactivity, highlighting the potential of 8-Bromo-7-methylisoquinoline and its analogs in drug discovery. For instance, 8-hydroxyquinoline based thiosemicarbazones and their metal complexes have shown cytotoxic activities against various cancer cell lines, underscoring the therapeutic prospects of isoquinoline compounds in oncology (Kotian et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-bromo-7-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPYFTJORZWNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-methylisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)

![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)

![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)